molecular formula C12H20O6 B014674 Diacetone L-sorbose CAS No. 17682-70-1

Diacetone L-sorbose

Cat. No. B014674
CAS RN: 17682-70-1
M. Wt: 260.28 g/mol
InChI Key: GQXSDDHYUVYJCQ-YAIDBFCLSA-N
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Description

Diacetone L-sorbose (DLS) is a sugar alcohol that is used in a wide range of scientific and industrial applications. It is a naturally occurring compound found in many fruits and vegetables and is also produced synthetically. DLS has been widely studied for its potential applications in biochemistry, physiology, and medicine. The purpose of

Scientific Research Applications

  • Chemical Building Blocks : Kiliani-acetonation on ketoses like d-fructose and l-sorbose produces branched sugar lactones, valuable as chirons for homochiral targets with functionalized quaternary centers (Hotchkiss et al., 2004).

  • Electrochemical Oxidation : Diacetone-L-sorbose (DAS) can be converted to diacetone-2-keto-l-gulonic acid (DAG) at a nickel foam electrode, achieving a maximum chemical yield of 90% and a faradaic yield of 20% (Nanzer, Langlois & Cœuret, 1993).

  • Vitamin C Production : Nickel foam electrodes are effective in producing diacetone-2-keto-L-gulonic acid from diacetone-l-sorbose, an intermediate in vitamin C production, with stable performance at temperatures between 2°C and 60°C (Nanzer, Langlois & Cœuret, 1993).

  • Extraction Efficiency : Pulsation packed columns can effectively isolate diacetone-L-sorbose from aqueous solutions, enhancing the efficiency of ascorbic acid production in continuous schemes (Vygon et al., 1985).

  • Chiral Separation : Diacetone-L-sorbose is also relevant in chiral separation studies, particularly in the context of NACE (Non-Aqueous Capillary Electrophoresis) using polyol derivative-boric acid complexes as chiral selectors (Wang et al., 2019).

  • Regioselectivity in Chemical Reactions : The acetonation of L-sorbose with acetone dimethyl ketal yields various products with varying degrees of regioselectivity, influenced by reaction conditions (Maeda, 1967).

  • Catalysis by Heteropolyacids : Heteropolyacids are highly active in L-sorbose acetonation, ensuring a more complete conversion into diacetone sorbose and reducing waste (Maksimov & Timofeeva, 1995).

  • Catalysis by Ion Exchange Resins : Macroporous cationic exchange resins catalyze the condensation of L-sorbose with acetone to form diacetone sorbose, with the reaction's efficiency being temperature-dependent and inversely proportional to sorbose particle size (Nair, Shah & Sreenivasan, 1981).

Mechanism of Action

Target of Action

Diacetone L-sorbose, also known as 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose, is primarily used as an intermediate product in the synthesis of ascorbic acid . The primary target of this compound is the L-sorbose molecule, which it interacts with in the presence of a catalyst .

Mode of Action

The compound interacts with L-sorbose through a process known as acetonation . This process involves the addition of an acetone group to the L-sorbose molecule, facilitated by the presence of a catalyst. Possible catalysts include oleum, zinc chloride, copper sulfate, sulfonic acids, and ion exchange resins .

Biochemical Pathways

The acetonation process yields this compound and two other products: 1,2- and 2,3-monoacetonesorbose . This process is accompanied by a side reaction whereby the condensation of two acetone molecules yields mesityl oxide . The yield of this compound increases with the relative content of acetone .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its solubility in water and polar organic solvents , as well as its stability under normal environmental conditions .

Result of Action

The primary result of the action of this compound is the production of ascorbic acid, an essential nutrient that plays an important role in various bodily functions, including immune system support and collagen synthesis .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of water can significantly decrease the yield of this compound due to hydrolysis . The temperature also plays a crucial role in the acetonation process .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Diacetone L-sorbose can be achieved through a multistep process involving protection, oxidation, reduction, and deprotection reactions.", "Starting Materials": ["L-sorbose", "Acetone", "Acetic anhydride", "Sodium hydroxide", "Sodium borohydride", "Methanol", "Hydrochloric acid"], "Reaction": [ "Step 1: Protect the hydroxyl groups of L-sorbose by reacting with acetone and acetic anhydride to form diacetone-L-sorbose", "Step 2: Oxidize the C6 hydroxyl group of diacetone-L-sorbose using sodium hydroxide and sodium hypochlorite to form the corresponding lactone", "Step 3: Reduce the lactone with sodium borohydride to form the corresponding diol", "Step 4: Deprotect the diol by treating with methanol and hydrochloric acid to obtain Diacetone L-sorbose" ] }

CAS RN

17682-70-1

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

[(6S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol

InChI

InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7?,8?,9?,12-/m0/s1

InChI Key

GQXSDDHYUVYJCQ-YAIDBFCLSA-N

Isomeric SMILES

CC1(OCC2C(O1)C3[C@@](O2)(OC(O3)(C)C)CO)C

SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C

Other CAS RN

17682-70-1

synonyms

2,3:4,6-Bis-O-(1-methylethylidene)-α-L-sorbofuranose;  2,3:4,6-Di-O-isopropylidene-L-sorbose;  Di-O-Isopropylidene-L-sorbose;  Diacetone L-Sorbose;  Diacetone Sorbose;  Sorbose Diacetonide;  NSC 23815; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 200 ml of acetone were added 10.0 g of L-sorbose and 89.7 mg of antimony pentachloride, and the mixture was refluxed with stirring in a water bath of 61° C. for 8 hours. During this reaction, the refluxing solvent was dried with 35 g of Molecular Sieves 3A interposed between the reaction vessel and the condenser. After completion of the reaction, the total volume of the reaction mixture was adjusted to 200 ml, and the quantitative analysis by gas chromatography (column: 3% Silicon OV-17, on Uniport HPS 3m, column temperature; 160° C.) indicated that there was obtained 12.29 g (85.1%) of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.
[Compound]
Name
3m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
89.7 mg
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Diacetone L-sorbose?

A1: The molecular formula of DAS is C12H20O6, and its molecular weight is 260.28 g/mol. []

Q2: What is known about the conformation of this compound?

A2: X-ray crystallography studies revealed that the five-membered furanose ring in DAS adopts a 4T3 conformation, while the five-membered 1,3-dioxolane ring adopts an E3 conformation. Additionally, the six-membered 1,3-dioxane ring exists in a near-ideal OC3 conformation. []

Q3: How does the presence of the 1,3-dioxane ring influence the conformation of the furanose and 1,3-dioxolane rings in DAS?

A3: Research suggests that the 1,3-dioxane ring has a negligible impact on the conformations of the furanose and 1,3-dioxolane rings in DAS and similar isopropylidene-substituted carbohydrate structures. []

Q4: How does replacing the -CH2OH group at the C1-furanose position affect the overall conformation?

A4: Replacing the -CH2OH group at the C1 position of the furanose ring can significantly influence the conformation of the 1,3-dioxolane ring, as observed when comparing DAS with similar analogs. []

Q5: How does the hydrogen bonding pattern differ between DAS and 2,3-O-isopropylidene-alpha-L-sorbofuranose?

A5: DAS (2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose) exhibits only one intramolecular O-H...O hydrogen bond. In contrast, 2,3-O-isopropylidene-alpha-L-sorbofuranose displays the corresponding intramolecular O-H...O bond and two additional intermolecular O-H...O hydrogen bonds. This difference significantly impacts their crystal packing and physical properties. []

Q6: What is the primary application of this compound?

A6: DAS serves as a crucial intermediate in the industrial production of vitamin C (L-ascorbic acid). [, , ]

Q7: What is the key chemical transformation involving this compound in vitamin C synthesis?

A7: The crucial step involves the oxidation of DAS into Diacetone-2-keto-L-gulonic acid (DAG). This reaction is commonly facilitated by sodium hypochlorite or electrochemical methods. [, , , ]

Q8: How is the oxidation of this compound monitored during vitamin C production?

A8: Redoximetry is employed to monitor the oxidation process of DAS by sodium hypochlorite. This method helps control the reaction and ensures product quality. [, ]

Q9: What alternative method exists for the oxidation of DAS to DAG?

A9: Electrocatalytic oxidation of DAS to DAG can be achieved using nickel-based electrodes, offering a potentially more sustainable approach. [, , ]

Q10: What are the advantages of using a nickel foam electrode for the electrocatalytic oxidation of DAS?

A10: Nickel foam electrodes, particularly in pulsed flow reactors, exhibit enhanced mass transfer properties, potentially leading to increased efficiency in DAS oxidation. [, ]

Q11: How is the acetonation of L-sorbose to produce DAS optimized?

A11: Mathematical planning of experiments is employed to optimize the acid-catalyzed acetonation of L-sorbose, aiming for higher yields and selectivity towards DAS. [, ]

Q12: What analytical techniques are used to quantify this compound?

A12: Gas chromatography is a common method for determining DAS concentration, particularly in complex reaction mixtures. []

Q13: How are alkali impurities determined in this compound solutions?

A13: Specific quantitative methods have been developed to determine the presence and concentration of alkali impurities in DAS solutions, ensuring product purity. []

Q14: How are monoacetone-L-sorbose and diacetone-L-sorbose quantified when present together?

A14: Analytical techniques allow for the simultaneous quantitative determination of both monoacetone-L-sorbose and diacetone-L-sorbose in a mixture. []

Q15: What are the potential environmental concerns associated with this compound production?

A15: Research highlights the potential losses of monoacetone-L-sorbose and DAS in wastewater generated during vitamin C production, emphasizing the need for efficient waste management strategies. []

Q16: How is mesityl oxide, a potential byproduct, monitored during this compound synthesis?

A16: Methods exist for the determination of mesityl oxide, a potential byproduct, in air and solutions during DAS production, ensuring workplace safety and environmental control. []

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